2-Amino-2,3-dimethylbutanoic acid
Overview
Description
2-Amino-2,3-dimethylbutanoic acid is an organic compound belonging to the class of amino acids. It is a derivative of valine, an essential amino acid, and has a molecular formula of C6H13NO2
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Amino-2,3-dimethylbutanoic acid can be synthesized through several methods, including the Strecker synthesis, which involves the reaction of an aldehyde with ammonium chloride and hydrogen cyanide to form an amino nitrile, followed by hydrolysis. Another method is the reductive amination of a suitable keto acid.
Industrial Production Methods: In an industrial setting, the compound is typically produced through fermentation processes using genetically modified microorganisms that can synthesize the amino acid from simple sugars. This method is preferred for its scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-Amino-2,3-dimethylbutanoic acid can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidation reactions can be carried out using oxidizing agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Substitution: Substitution reactions can involve halogenation, where halides such as chlorine (Cl2) or bromine (Br2) are used.
Major Products Formed:
Oxidation: The major product of oxidation is the corresponding carboxylic acid.
Reduction: The major product of reduction is the corresponding amine.
Substitution: The major products are halogenated derivatives of the amino acid.
Scientific Research Applications
2-Amino-2,3-dimethylbutanoic acid has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: It serves as a substrate in enzymatic studies and is used to investigate metabolic pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs and treatments for metabolic disorders.
Industry: It is used in the production of biodegradable polymers and as a chiral auxiliary in asymmetric synthesis.
Mechanism of Action
2-Amino-2,3-dimethylbutanoic acid is similar to other amino acids such as valine, leucine, and isoleucine. it has unique structural features, such as the presence of a methyl group at the 2 and 3 positions of the butanoic acid chain, which can influence its reactivity and biological activity.
Comparison with Similar Compounds
Valine
Leucine
Isoleucine
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Properties
IUPAC Name |
2-amino-2,3-dimethylbutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2/c1-4(2)6(3,7)5(8)9/h4H,7H2,1-3H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GPYTYOMSQHBYTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4378-19-2 | |
Record name | NSC23276 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23276 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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